molecular formula C20H21N3O2S B2475717 N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 2034303-76-7

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2475717
CAS No.: 2034303-76-7
M. Wt: 367.47
InChI Key: HCMAPPBPDMIDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-inflammatory and Analgesic Properties : One study focused on the synthesis and evaluation of novel indomethacin analogs, including compounds related to N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide. These compounds were tested for their anti-inflammatory, analgesic, and ulcerogenic properties. The results indicated reduced gastrointestinal ulcerogenicity and significant nitric oxide releasing activity, making them promising for further development as non-ulcerogenic anti-inflammatory agents (Bhandari et al., 2010).

  • Synthetic Methodology and Rearrangement : Another research work elaborated on a novel synthetic approach for the creation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, using a process that involves the Meinwald rearrangement. This study provides insights into efficient synthesis methods for oxalamides, a category to which this compound belongs (Mamedov et al., 2016).

  • Stereoselective Synthesis in Pharmaceutical Chemistry : A study on the stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles, which are structurally related to this compound, highlights the significance of these compounds in pharmaceutical chemistry. Such studies are crucial for developing new therapeutic agents (Saito et al., 2007).

  • Optically Active Compounds : Research on optically active pentacyclic binuclear diorganotin compounds derived from an optically active oxalamide demonstrates the compound's potential in creating materials with specific optical properties. This aspect can be essential in the development of new materials for various applications (Jiménez‐Pérez et al., 2006).

  • Inhibitory Potential Against Urease Enzyme : A study on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, closely related to this compound, found that these molecules demonstrated potent inhibitory potential against the urease enzyme, indicating potential therapeutic applications (Nazir et al., 2018).

Properties

IUPAC Name

N-[2-(1-methylindol-5-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-23-12-10-15-13-14(7-8-17(15)23)9-11-21-19(24)20(25)22-16-5-3-4-6-18(16)26-2/h3-8,10,12-13H,9,11H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMAPPBPDMIDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.